Thielavin B

Description

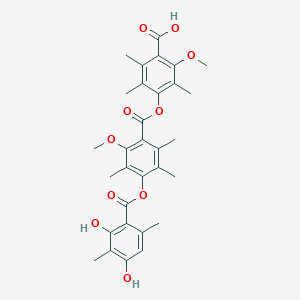

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULGWGARYDGVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222237 | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71950-67-9 | |

| Record name | 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71950-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thielavin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thielavin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Thielavin B from Thielavia terricola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin B, a potent inhibitor of prostaglandin biosynthesis, was first discovered and isolated from the filamentous fungus Thielavia terricola. This unique fungal metabolite, belonging to the depside class of compounds, is composed of three interconnected hydroxybenzoic acid units. Its discovery has spurred interest in its potential as an anti-inflammatory agent and a lead compound for drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its biosynthetic pathway.

Discovery and Biological Activity

This compound, along with its analogue Thielavin A, was first reported as a potent inhibitor of prostaglandin biosynthesis, key mediators of inflammation.[1] Prostaglandin E2 synthesis from the endoperoxide intermediate is particularly sensitive to this compound.[1] The inhibitory activity of this compound on the conversion of arachidonic acid to prostaglandins F2α and E2 has been quantified, as detailed in the table below.

Table 1: Inhibitory Activity of this compound

| Biological Target | IC50 (µM) |

| Prostaglandin F2α and E2 Synthesis | 9[1] |

| Thromboxane A2 Synthesis | 350[1] |

Physicochemical Properties of this compound

This compound is a structurally complex molecule with the molecular formula C₂₉H₃₀O₁₀.[1] Its structure has been elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C₂₉H₃₀O₁₀ |

| Molecular Weight | 538.54 g/mol |

| ¹H NMR (CDCl₃, ppm) | Data inferred from related structures and requires direct experimental confirmation for this compound. |

| ¹³C NMR (CDCl₃, ppm) | Data inferred from related structures and requires direct experimental confirmation for this compound. |

| High-Resolution Mass Spectrometry (HRMS) | Specific m/z values for this compound require direct experimental data. |

Note: Detailed, publicly available ¹H and ¹³C NMR and mass spectrometry fragmentation data specifically for this compound are limited. The provided table structure is a template to be populated as more specific data becomes available through further research and publication.

Experimental Protocols

Fermentation of Thielavia terricola

The production of this compound is achieved through the fermentation of Thielavia terricola. While the exact optimal conditions for maximizing this compound yield are not extensively published, general protocols for the cultivation of filamentous fungi for secondary metabolite production can be adapted.

Materials:

-

A pure culture of Thielavia terricola

-

Appropriate fermentation medium (e.g., Potato Dextrose Broth, Czapek-Dox broth, or other nutrient-rich media)

-

Shaker incubator

-

Sterile flasks and other laboratory glassware

Protocol:

-

Inoculate a suitable liquid fermentation medium with a mature culture of Thielavia terricola.

-

Incubate the culture in a shaker incubator at a controlled temperature (typically 25-30 °C) and agitation speed (e.g., 150-200 rpm) for a period of 7-21 days to allow for fungal growth and secondary metabolite production.

-

Monitor the fermentation broth periodically for fungal growth and the production of this compound using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. The following is a generalized protocol based on methods used for similar fungal depsides.

Materials:

-

Fermentation broth of Thielavia terricola

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform, hexane)

-

Silica gel for column chromatography

-

Reverse-phase C18 silica gel for HPLC

-

Rotary evaporator

-

Chromatography columns

-

HPLC system

Protocol:

-

Extraction:

-

Separate the fungal mycelium from the fermentation broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Extract the mycelium separately with a solvent mixture like methanol/chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions enriched with this compound and subject them to further purification using preparative reverse-phase HPLC (RP-HPLC).

-

Use a C18 column and a suitable mobile phase, such as a gradient of acetonitrile in water, to achieve final purification of this compound.

-

-

Biosynthesis of this compound

The biosynthesis of this compound in Thielavia terricola is believed to follow a polyketide pathway, similar to that of the structurally related Thielavin A. The core structure is assembled by a polyketide synthase (PKS) enzyme, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units. The resulting polyketide chain undergoes cyclization, aromatization, and methylation to form the hydroxybenzoic acid precursors, which are then linked together by ester bonds.

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from Thielavia terricola is a systematic process that begins with fermentation and concludes with the purification of the target compound.

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with significant anti-inflammatory potential. This guide provides a foundational understanding of its discovery, biological activity, and the methodologies for its production and isolation from Thielavia terricola. Further research is warranted to fully elucidate its pharmacological profile and to develop optimized and scalable production methods, which will be crucial for its potential translation into therapeutic applications. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

References

An In-Depth Technical Guide to Thielavin B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a fungal metabolite first isolated from Thielavia terricola. It belongs to the depside class of compounds, which are characterized by ester linkages between two or more hydroxybenzoic acid units. This compound has garnered significant interest in the scientific community due to its diverse range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the experimental data and methodologies that are crucial for researchers in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is a tridepside, meaning it is composed of three hydroxybenzoic acid moieties linked by two ester bonds. Its chemical structure has been elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid | [1] |

| CAS Number | 71950-67-9 | [2][3][4] |

| Molecular Formula | C₃₁H₃₄O₁₀ | [2] |

| Molecular Weight | 566.6 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMF, DMSO, and Ethanol | |

| Stability | Stable for ≥ 4 years when stored at -20°C | |

| SMILES | OC1=C(C)C(O)=C(C(OC2=C(C)C(C)=C(C(OC3=C(C)C(C)=C(C(O)=O)C(OC)=C3C)=O)C(OC)=C2C)=O)C(C)=C1 | |

| InChI | InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35) |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the original publications provide the basis for the structure, detailed spectral data is often found in subsequent studies of thielavins and their analogs. The following tables summarize the expected spectroscopic characteristics of this compound based on available information for closely related compounds and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.0 - 7.5 | s | - |

| Methoxy-H | 3.5 - 4.0 | s | - |

| Methyl-H | 1.8 - 2.5 | s | - |

| Hydroxyl-H | 9.0 - 12.0 | br s | - |

| Carboxyl-H | > 10.0 | br s | - |

Note: The predicted chemical shifts are based on general values for similar functional groups and the analysis of related thielavin compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (Ester) | 165 - 175 |

| Carbonyl (Carboxylic Acid) | 170 - 180 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-C | 110 - 140 |

| Methoxy C | 55 - 65 |

| Methyl C | 10 - 25 |

Note: These are approximate chemical shift ranges for the carbon atoms in this compound.

Table 4: Mass Spectrometry Fragmentation of this compound

| m/z | Interpretation |

| 566 | [M]⁺ (Molecular Ion) |

| Fragments | Loss of CO₂, H₂O, methyl, and methoxy groups. Cleavage of ester linkages. |

Note: The fragmentation pattern would show characteristic losses corresponding to the different structural units of the molecule.

Table 5: Infrared (IR) Spectroscopy of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3500 - 3200 (broad) | O-H stretch (hydroxyl) |

| 3300 - 2500 (broad) | O-H stretch (carboxylic acid) |

| 3000 - 2850 | C-H stretch (methyl) |

| ~1735 | C=O stretch (ester) |

| ~1690 | C=O stretch (carboxylic acid) |

| 1600 - 1450 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (ester, ether) |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a molecule of interest for drug development. Its primary reported activities are summarized below.

Table 6: Biological Activities of this compound

| Target/Activity | IC₅₀/EC₅₀ | Reference |

| Cyclooxygenase (Prostaglandin H₂ to PGE₂ conversion) | 9 µM | |

| Cyclooxygenase (Arachidonic acid to PGH₂ conversion) | 40 µM | |

| Avian Myeloblastosis Virus Reverse Transcriptase | - | |

| Bacterial Transglycosylases | - | |

| Telomerase | 32 µM |

Inhibition of Prostaglandin Biosynthesis

This compound is a known inhibitor of cyclooxygenase (COX), a key enzyme in the biosynthesis of prostaglandins, which are important mediators of inflammation. It inhibits both the conversion of arachidonic acid to prostaglandin H₂ (PGH₂) and the subsequent conversion of PGH₂ to prostaglandin E₂ (PGE₂).

Caption: Inhibition of the Prostaglandin Biosynthesis Pathway by this compound.

Antiviral and Anticancer Activities

This compound has been shown to inhibit the reverse transcriptase of avian myeloblastosis virus. This enzyme is crucial for the replication of retroviruses. Furthermore, this compound inhibits telomerase activity with an IC₅₀ of 32 µM. Telomerase is an enzyme that is reactivated in a majority of cancer cells and is essential for maintaining telomere length, thereby enabling unlimited cell division. Inhibition of telomerase is a promising strategy for cancer therapy.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. The following sections outline the methodologies for key experiments related to this compound.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Thielavia terricola typically involves the following steps:

Caption: General workflow for the isolation and purification of this compound.

-

Fermentation and Extraction: Thielavia terricola is cultured in a suitable medium. The culture broth is then filtered to separate the mycelia. The filtrate is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Cyclooxygenase Inhibition Assay

The inhibitory effect of this compound on cyclooxygenase activity can be determined using a radioimmunoassay or a fluorometric assay.

-

Enzyme Preparation: Microsomal fractions containing cyclooxygenase are prepared from ram seminal vesicles or other suitable tissues.

-

Assay Reaction: The enzyme preparation is incubated with the substrate (e.g., ¹⁴C-labeled arachidonic acid) in the presence of various concentrations of this compound.

-

Product Quantification: The reaction is terminated, and the amount of prostaglandins (e.g., PGE₂) produced is quantified. For radioimmunoassays, this involves separation of the radiolabeled product and measurement of radioactivity. For fluorometric assays, a fluorescent product is measured.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.

Telomerase Inhibition Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a common method to assess telomerase activity.

-

Cell Lysate Preparation: Cell extracts containing telomerase are prepared from cancer cell lines (e.g., HeLa cells).

-

Telomerase Reaction: The cell lysate is incubated with a synthetic DNA primer (TS primer) and dNTPs in the presence of different concentrations of this compound. Telomerase in the lysate adds telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer.

-

Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the characteristic DNA ladder is quantified to determine the level of telomerase activity.

-

IC₅₀ Calculation: The concentration of this compound that results in a 50% reduction in telomerase activity is determined.

Conclusion

This compound is a naturally occurring depside with a well-characterized chemical structure and a promising profile of biological activities. Its ability to inhibit key enzymes such as cyclooxygenase, reverse transcriptase, and telomerase makes it a valuable lead compound for the development of new therapeutic agents for inflammatory diseases, viral infections, and cancer. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the potential of this compound and its analogs in drug discovery and development. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. telomer.com.tr [telomer.com.tr]

- 4. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Thielavin B (CAS No. 71950-67-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin B, a fungal metabolite identified by the CAS number 71950-67-9, has demonstrated a range of biological activities that position it as a compound of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities with corresponding quantitative data, and detailed principles of relevant experimental protocols. The information is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product.

Chemical and Physical Properties

This compound is a structurally complex molecule belonging to the depside class of compounds, which are characterized by ester linkages between two or more hydroxybenzoic acid units.[1] It is produced by the fungus Thielavia terricola.[1]

| Property | Value | Reference |

| CAS Number | 71950-67-9 | [2][3][4] |

| Molecular Formula | C₃₁H₃₄O₁₀ | |

| Molecular Weight | 566.6 g/mol | |

| Formal Name | 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethyl-4-carboxy-3-methoxy-2,5,6-trimethylphenyl ester, benzoic acid | |

| Solubility | Soluble in DMF, DMSO, and Ethanol | |

| Appearance | Solid | |

| Storage | -20°C |

Biological Activities and Quantitative Data

This compound exhibits inhibitory effects across several distinct biological pathways, highlighting its potential as a multi-target agent. The primary reported activities are summarized below.

Inhibition of Prostaglandin Biosynthesis

This compound is a potent inhibitor of prostaglandin biosynthesis, a key pathway in inflammation. It specifically targets the cyclooxygenase (COX) enzyme system.

| Target/Assay | IC₅₀ (μM) | Comments | Reference |

| Conversion of ¹⁴C-arachidonic acid to PGF₂α + PGE₂ (ram seminal vesicle microsomes) | 9 | ||

| Conversion of Arachidonic Acid to Prostaglandin H₂ (PGH₂) | 40 | ||

| Conversion of PGH₂ to Prostaglandin E₂ (PGE₂) | 9 | Most sensitive step to this compound inhibition. | |

| Thromboxane A₂ synthesis from PGH₂ (bovine platelet microsomes) | 350 |

Enzyme Inhibition

Beyond its effects on the prostaglandin pathway, this compound has been shown to inhibit other key enzymes involved in viral replication and cellular maintenance.

| Enzyme | IC₅₀ (μM) | Comments | Reference |

| Telomerase | 32 | ||

| Avian Myeloblastosis Virus Reverse Transcriptase | - | Inhibitory activity reported, but quantitative data not specified in the provided context. | |

| Bacterial Transglycosylases | - | Inhibitory activity reported, but quantitative data not specified in the provided context. |

Anti-inflammatory and Cytotoxic Activity

This compound has demonstrated anti-inflammatory effects in vivo and cytotoxic activity against cancer cell lines.

| Activity | Model/Cell Line | Effective Concentration/IC₅₀ (μM) | Comments | Reference |

| Anti-inflammatory | Carrageenan-induced edema in rats | - | Significantly effective upon intravenous administration. | |

| Cytotoxicity | MCF-7 (human breast carcinoma) | 7.3 | Data for this compound methyl ester. | |

| Cytotoxicity | H460 (human non-small cell lung carcinoma) | 6.6 | Data for this compound methyl ester. | |

| Cytotoxicity | SF268 (human astrocytoma) | 8.1 | Data for this compound methyl ester. |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. The key steps in this pathway and the point of intervention by this compound are illustrated in the following diagram.

Experimental Protocols

This section outlines the methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Thielavia terricola, involves fermentation, extraction, and chromatographic purification.

Methodology:

-

Fermentation: Thielavia terricola is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The fungal mycelia are harvested and extracted with an organic solvent such as acetone or methanol to obtain a crude extract containing this compound.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the inhibitory effect of this compound on the activity of COX enzymes.

Principle: The assay quantifies the production of prostaglandins from arachidonic acid by a COX enzyme source, such as ram seminal vesicle microsomes. The reduction in prostaglandin levels in the presence of this compound indicates inhibitory activity.

Methodology:

-

Enzyme Preparation: Microsomes from ram seminal vesicles are prepared as a source of COX enzymes.

-

Reaction Mixture: A reaction buffer is prepared containing cofactors such as hematin and a reducing agent.

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid (often radiolabeled, e.g., ¹⁴C-arachidonic acid).

-

Reaction Termination: The reaction is stopped after a defined period.

-

Product Quantification: The prostaglandin products (e.g., PGE₂, PGF₂α) are separated (e.g., by thin-layer chromatography or HPLC) and quantified (e.g., by scintillation counting for radiolabeled products or by ELISA).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Telomerase Inhibition Assay

The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method to assess telomerase inhibition.

Principle: This assay measures the ability of telomerase in a cell extract to add telomeric repeats to a synthetic DNA primer. The products are then amplified by PCR and visualized by gel electrophoresis. A decrease in the intensity of the product ladder in the presence of an inhibitor indicates telomerase inhibition.

Methodology:

-

Cell Extract Preparation: An extract containing telomerase is prepared from a suitable cell line (e.g., U937 cells).

-

Telomerase Reaction: The cell extract is incubated with a reaction mixture containing a substrate primer, dNTPs, and various concentrations of this compound.

-

PCR Amplification: The products of the telomerase reaction are amplified by PCR.

-

Product Detection: The PCR products are resolved by polyacrylamide gel electrophoresis and visualized (e.g., by autoradiography if a radiolabeled primer is used, or by staining).

-

Data Analysis: The inhibition of telomerase activity is quantified by comparing the intensity of the product bands in the presence and absence of this compound to determine the IC₅₀ value.

Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the activity of a viral reverse transcriptase, such as that from the Avian Myeloblastosis Virus.

Principle: The assay measures the synthesis of DNA from an RNA template by the reverse transcriptase enzyme. Inhibition is detected as a decrease in the amount of synthesized DNA.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the reverse transcriptase enzyme, a template RNA, a primer, dNTPs (one of which may be labeled), and various concentrations of this compound.

-

Incubation: The reaction is incubated to allow for DNA synthesis.

-

Product Quantification: The amount of newly synthesized DNA is quantified. This can be done through various methods, such as measuring the incorporation of a radiolabeled dNTP or using an ELISA-based assay that detects a labeled DNA product.

-

Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration of this compound to determine its inhibitory potency.

Conclusion

This compound is a fungal metabolite with a compelling profile of biological activities, most notably its potent inhibition of prostaglandin biosynthesis and telomerase. The data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for further research into its mechanism of action and therapeutic potential. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its structure for improved potency and selectivity, and evaluating its efficacy and safety in more advanced preclinical models. The multifaceted nature of its biological effects suggests that this compound could be a valuable lead compound in the development of new anti-inflammatory and anti-cancer agents.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thielavin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thielavin B, a natural product isolated from Thielavia terricola, has demonstrated significant biological activity, primarily as a potent inhibitor of prostaglandin and thromboxane biosynthesis.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, inhibitory concentrations, and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-inflammatory agent. Additionally, this guide covers this compound's activity as a telomerase inhibitor.

Inhibition of Prostaglandin and Thromboxane Synthesis

The primary and most well-characterized mechanism of action of this compound is its potent inhibition of the biosynthesis of prostaglandins and thromboxanes, key mediators of inflammation.

Molecular Targets and Inhibitory Activity

This compound exerts its inhibitory effects at specific steps within the arachidonic acid cascade. It has been shown to inhibit the conversion of [14C]-arachidonic acid into prostaglandins F2α (PGF2α) and E2 (PGE2) in ram seminal vesicle microsomes with a 50% inhibitory concentration (IC50) of 9 µM.[1][2] Notably, the synthesis of PGE2 from the endoperoxide intermediate is particularly sensitive to this compound.[1]

Furthermore, this compound inhibits the synthesis of Thromboxane A2 (TXA2) from prostaglandin H2 (PGH2) in bovine platelet microsomes, with an IC50 of 350 µM.

Signaling Pathway

The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from membrane phospholipids, which is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate PGH2. PGH2 is subsequently metabolized by specific synthases into various prostanoids, including PGE2 and TXA2. This compound's intervention in this pathway disrupts the production of these pro-inflammatory mediators.

Telomerase Inhibition

In addition to its anti-inflammatory properties, this compound has been identified as an inhibitor of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization and cancer.

Inhibitory Activity

This compound was found to inhibit telomerase activity with a dose of 32 µM required for significant inhibition. This finding suggests a potential application for this compound in cancer chemotherapy.

Mechanism of Telomerase Inhibition

Telomerase is a reverse transcriptase that adds telomeric DNA repeats to the ends of chromosomes. Inhibition of this enzyme can lead to telomere shortening and subsequent cell senescence or apoptosis. The precise molecular interaction between this compound and telomerase has not been fully elucidated but represents an important area for future investigation.

Quantitative Data Summary

The following tables summarize the known quantitative inhibitory activities of this compound.

Table 1: Inhibition of Prostaglandin and Thromboxane Synthesis

| Target Enzyme/Process | Biological System | IC50 | Reference |

| Conversion of [14C]-Arachidonic Acid to PGF2α + PGE2 | Ram Seminal Vesicle Microsomes | 9 µM | |

| Thromboxane A2 Synthesis | Bovine Platelet Microsomes | 350 µM |

Table 2: Inhibition of Telomerase

| Target Enzyme | Method | Inhibitory Concentration | Reference |

| Telomerase | Not Specified | 32 µM |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following sections outline the methodologies used in the key cited experiments.

Prostaglandin Biosynthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the synthesis of prostaglandins from arachidonic acid.

Materials:

-

Ram seminal vesicle microsomes

-

[14C]-Arachidonic acid

-

This compound

-

Buffer solution (e.g., Tris-HCl)

-

Reduced glutathione

-

Indomethacin (as a positive control)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing ram seminal vesicle microsomes, buffer, and reduced glutathione.

-

Add varying concentrations of this compound or indomethacin to the reaction tubes. A control tube with no inhibitor should also be prepared.

-

Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding [14C]-arachidonic acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a stopping solution (e.g., citric acid).

-

Extract the prostaglandins using an organic solvent (e.g., ethyl acetate).

-

Spot the extracted prostaglandins onto a TLC plate and develop the chromatogram to separate PGF2α and PGE2.

-

Visualize the radioactive spots using autoradiography or a phosphorimager.

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Telomerase Activity Assay (TRAP Assay)

Objective: To determine the inhibitory effect of this compound on telomerase activity.

Materials:

-

Cell lysate from a telomerase-positive cell line (e.g., U937 cells)

-

This compound

-

TRAP (Telomeric Repeat Amplification Protocol) assay kit, which typically includes:

-

TS primer (forward primer)

-

ACX primer (reverse primer)

-

dNTPs

-

Taq polymerase

-

Reaction buffer

-

-

Streptavidin-agarose beads

-

[γ-32P]ATP (for radiolabeling) or a non-radioactive detection system

-

Polyacrylamide gel electrophoresis (PAGE) equipment

-

Phosphorimager or other detection system

Procedure:

-

Prepare cell lysates from a telomerase-positive cell line.

-

In a reaction tube, combine the cell lysate with the TRAP reaction buffer, dNTPs, and the TS primer.

-

Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a heat-inactivated lysate control.

-

Incubate the mixture at a temperature optimal for telomerase activity (e.g., 30°C) for a specified time (e.g., 30 minutes) to allow for telomere elongation.

-

Add the ACX primer and Taq polymerase to initiate the PCR amplification of the telomerase extension products.

-

Perform PCR for a set number of cycles.

-

For detection using streptavidin-agarose beads, add the beads to the PCR product to capture the biotinylated primers.

-

Harvest the products on filters and measure radioactivity using a scintillation counter.

-

Alternatively, resolve the PCR products on a polyacrylamide gel.

-

Visualize the characteristic DNA ladder pattern of telomerase activity using a phosphorimager (for radiolabeled products) or a suitable imaging system for non-radioactive methods.

-

Quantify the intensity of the bands to determine the level of telomerase activity and calculate the percentage of inhibition by this compound to determine the inhibitory concentration.

Future Directions

The established mechanisms of action of this compound, particularly its potent inhibition of prostaglandin synthesis, position it as a strong candidate for further development as an anti-inflammatory drug. Future research should focus on:

-

Elucidating Downstream Signaling: Investigating the effects of this compound on downstream inflammatory signaling pathways, such as NF-κB and MAPK pathways, which are often regulated by prostaglandins.

-

In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy, safety profile, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Telomerase Inhibition in Cancer Models: Further exploring the potential of this compound as an anticancer agent by evaluating its efficacy in various cancer cell lines and animal models.

Conclusion

This compound is a natural product with well-defined inhibitory activities against key enzymes in the inflammatory and cellular aging processes. Its ability to potently inhibit prostaglandin and thromboxane synthesis, coupled with its telomerase inhibitory activity, makes it a molecule of significant interest for therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this compound.

References

Thielavin B: A Technical Guide to its Cyclooxygenase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B, a fungal metabolite isolated from Thielavia terricola, has been identified as a potent inhibitor of prostaglandin biosynthesis.[1] Structurally characterized as a depside, consisting of three hydroxybenzoic acid groups, this compound demonstrates significant anti-inflammatory properties by targeting the cyclooxygenase (COX) pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study as a cyclooxygenase inhibitor.

Mechanism of Action

The anti-inflammatory effects of this compound stem from its ability to inhibit the enzymatic activity of cyclooxygenase, a key enzyme in the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.[2][3] The COX enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[4]

This compound has been shown to inhibit the overall conversion of arachidonic acid into prostaglandins F2α and E2.[1] Notably, its primary mechanism appears to be the inhibition of prostaglandin E2 synthesis from the endoperoxide intermediate, prostaglandin H2 (PGH2). This suggests a potential interaction with downstream isomerase enzymes in the prostaglandin synthesis pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in several in vitro systems. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).

| Assay System | Enzyme Source | Substrate | Measured Products | This compound IC50 (µM) | Reference |

| Prostaglandin Biosynthesis | Microsomes of ram seminal vesicles | ¹⁴C-Arachidonic Acid | Prostaglandins F2α + E2 | 9 | |

| Prostaglandin E2 Synthesis | Microsomes of ram seminal vesicles | Prostaglandin H2 | Prostaglandin E2 | 9 | |

| Thromboxane A2 Synthesis | Bovine platelet microsomes | Prostaglandin H2 | Thromboxane A2 | 350 |

Note: Data on the specific inhibitory activity of this compound against COX-1 versus COX-2 isoforms is not extensively available in the public literature. Further research is required to fully characterize its selectivity profile.

Signaling Pathway

The following diagram illustrates the cyclooxygenase pathway and highlights the known points of inhibition by this compound.

Caption: Cyclooxygenase pathway and this compound inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound as a cyclooxygenase inhibitor.

Preparation of Ram Seminal Vesicle Microsomes

This protocol outlines the preparation of a microsomal fraction from ram seminal vesicles, a rich source of cyclooxygenase.

References

Thielavin B as a Telomerase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, is a critical enzyme in cellular immortalization and is activated in the vast majority of human cancers. Its selective expression in cancer cells compared to most normal somatic cells makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of Thielavin B, a fungal metabolite identified as a potential telomerase inhibitor. While research on this compound's specific interactions with telomerase is not extensive, this document consolidates the available data and presents it within the broader context of telomerase inhibitor characterization.

This compound, a depside consisting of three hydroxybenzoic acid groups, was first identified as an inhibitor of prostaglandin biosynthesis.[1] Subsequent screening programs revealed its inhibitory activity against telomerase.[2] This guide will detail the known inhibitory properties of this compound, outline the standard experimental protocols used to assess telomerase inhibition, and provide a framework for its further investigation as a potential therapeutic agent.

Quantitative Data on this compound Inhibition

The publicly available quantitative data on the direct inhibition of telomerase by this compound is currently limited. The primary reported value comes from an initial screening study. For a comprehensive evaluation, further dose-response studies are necessary to determine a precise IC50 value.

Table 1: Reported Inhibitory Concentration of this compound against Telomerase

| Compound | Target Enzyme | Reported Inhibitory Concentration (μM) | Source |

| This compound | Telomerase | 32 | [2] |

Table 2: Example Table for Dose-Response Data (Hypothetical)

| Compound | Cell Line | IC50 (μM) | Assay Type |

| This compound | e.g., U937 | Data not available | TRAP Assay |

| This compound | e.g., HeLa | Data not available | TRAP Assay |

Mechanism of Action

The precise mechanism by which this compound inhibits telomerase has not been elucidated. The initial findings indicate that it also inhibits viral reverse transcriptase at similar concentrations, suggesting a potential interaction with the reverse transcriptase catalytic subunit of telomerase (hTERT).[2] However, other mechanisms of telomerase inhibition are possible and require experimental validation.

Potential Mechanisms of Telomerase Inhibition

Telomerase inhibitors can act through various mechanisms, including:

-

Direct inhibition of the hTERT catalytic subunit: Competitive or non-competitive binding to the active site.

-

Targeting the RNA component (hTR): Binding to the template region or other functionally important domains of the telomerase RNA component.

-

Stabilization of G-quadruplexes: Inducing the formation and stabilization of G-quadruplex structures in the G-rich telomeric DNA overhang, which can physically block telomerase access.

-

Interference with telomerase assembly or trafficking.

-

Downregulation of hTERT gene expression.

Further research is required to determine which of these, if any, is the primary mechanism of action for this compound.

Experimental Protocols

The following sections detail the key experimental methodologies required to characterize a telomerase inhibitor like this compound.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is the gold-standard method for measuring telomerase activity. It is a highly sensitive PCR-based assay.

Principle: The assay involves two main steps:

-

Telomerase Extension: A cell extract containing telomerase is incubated with a synthetic oligonucleotide substrate (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.

-

PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). The amplified products are visualized by gel electrophoresis, typically resulting in a characteristic 6-base pair ladder.

Detailed Protocol (Non-Radioactive):

-

Cell Lysate Preparation:

-

Harvest approximately 100,000 cells and centrifuge.

-

Resuspend the cell pellet in an ice-cold lysis buffer (e.g., NP-40 lysis buffer).[3]

-

Incubate on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Telomerase Extension Reaction:

-

Prepare a master mix containing TRAP buffer, dNTPs, a fluorescently labeled TS primer (e.g., Cy5-TS), and Taq polymerase.

-

Add a standardized amount of cell lysate (e.g., 1 µg of protein) to the master mix.

-

Include positive controls (e.g., lysate from a known telomerase-positive cell line) and negative controls (e.g., lysis buffer alone, heat-inactivated lysate, or lysate treated with RNase).

-

To test an inhibitor, add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at room temperature (e.g., 25°C) for 30-40 minutes to allow for telomerase-mediated extension.

-

-

PCR Amplification:

-

Transfer the reaction tubes to a thermocycler.

-

Inactivate telomerase by heating to 95°C for 5 minutes.

-

Perform PCR amplification for 24-29 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 45s).

-

-

Detection and Analysis:

-

Resolve the PCR products on a non-denaturing polyacrylamide gel.

-

Visualize the fluorescently labeled DNA fragments using a suitable imaging system.

-

Quantify the intensity of the ladder to determine the relative telomerase activity.

-

G-Quadruplex Stabilization Assays

To investigate if this compound acts by stabilizing G-quadruplexes, several biophysical and biochemical assays can be employed.

-

Circular Dichroism (CD) Spectroscopy: G-quadruplex structures have a characteristic CD spectrum. A G-quadruplex-forming oligonucleotide is incubated with and without this compound, and the change in the CD spectrum is monitored.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay: A G-quadruplex-forming oligonucleotide is labeled with a FRET pair (a fluorophore and a quencher). In the folded G-quadruplex state, the fluorophore is quenched. Upon melting, the fluorescence increases. The melting temperature (Tm) of the G-quadruplex is determined in the presence and absence of this compound. An increase in Tm indicates stabilization.

-

PCR Stop Assay: A DNA template containing a G-quadruplex-forming sequence is used for PCR. In the presence of a G-quadruplex stabilizing ligand, the polymerase is stalled, leading to a decrease in the full-length PCR product.

Cellular Assays

-

Cell Viability/Proliferation Assays (e.g., MTT, WST-1): To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Telomere Length Analysis (e.g., Telomere Restriction Fragment - TRF analysis): To assess the long-term effects of this compound treatment on telomere length in cancer cells.

-

Western Blotting: To measure the expression levels of hTERT and other proteins involved in telomere maintenance and cell cycle regulation.

Visualizations

Experimental Workflow for Telomerase Inhibitor Screening

Caption: Workflow for identifying and characterizing telomerase inhibitors.

Hypothetical Signaling Pathway for Telomerase Inhibition-Induced Apoptosis

Caption: Hypothetical pathway of this compound inducing apoptosis via telomerase inhibition.

Conclusion

This compound has been identified as a telomerase inhibitor, presenting a potential starting point for the development of novel anti-cancer therapeutics. However, the current body of knowledge is limited, and extensive further research is required to validate its efficacy and elucidate its mechanism of action. The experimental protocols and frameworks outlined in this guide provide a roadmap for the comprehensive characterization of this compound and other potential telomerase inhibitors. Future studies should focus on obtaining robust quantitative data, defining the specific molecular interactions with the telomerase complex, and evaluating its therapeutic potential in relevant preclinical models.

References

- 1. Thielavin A and B, new inhibitors of prostaglandin biosynthesis produced by Thielavia terricola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of telomerase activity by fungus metabolites, CRM646-A and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

Thielavin B: A Fungal Metabolite with Unexplored Potential as a Bacterial Transglycosylase Inhibitor

For Immediate Release

Thielavin B, a natural product isolated from fungi, has been identified as an inhibitor of bacterial transglycosylases, enzymes crucial for the synthesis of the bacterial cell wall. This positions this compound as a compound of interest in the search for novel antibacterial agents. However, a comprehensive review of the existing scientific literature reveals a significant gap in the quantitative data needed to fully assess its therapeutic potential. While its inhibitory activity is acknowledged, specific metrics such as IC50 values against bacterial transglycosylases and minimum inhibitory concentrations (MICs) against a range of bacterial species are not publicly available.

Introduction to this compound and its Target

This compound is a fungal metabolite recognized for its diverse biological activities.[1][2] Structurally, it belongs to the depside class of compounds. Its established inhibitory activities include effects on cyclooxygenase, the reverse transcriptase of avian myeloblastosis virus, and telomerase.[1][2] Crucially, it has also been cited as an inhibitor of bacterial transglycosylases.[1]

Bacterial transglycosylases are essential enzymes in the final stages of peptidoglycan biosynthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress. By catalyzing the polymerization of lipid II, a precursor molecule, transglycosylases build the glycan chains that form the backbone of the peptidoglycan layer. Inhibition of this process weakens the cell wall, ultimately leading to bacterial cell death. This makes transglycosylases an attractive target for the development of new antibiotics.

Quantitative Data on Inhibitory Activity

Despite the identification of this compound as a bacterial transglycosylase inhibitor, specific quantitative data on this activity remains elusive in the current body of scientific literature. While studies have reported the IC50 values for this compound's inhibition of prostaglandin biosynthesis, this information pertains to a different biological target and does not inform its antibacterial potential. Similarly, cytotoxic studies on a derivative, this compound methyl ester, have provided IC50 values against human cancer cell lines, but this does not translate to its effect on bacteria.

The lack of published MIC values for this compound against a panel of clinically relevant bacteria, such as Staphylococcus aureus and Escherichia coli, further hinders a thorough evaluation of its antibacterial spectrum and potency.

The Peptidoglycan Biosynthesis Pathway: The Target of this compound

The bacterial cell wall is a complex structure essential for survival. Its synthesis is a multi-step process, with the final extracellular steps being catalyzed by penicillin-binding proteins (PBPs), some of which possess transglycosylase activity. The pathway begins in the cytoplasm with the synthesis of the peptidoglycan precursor, Lipid II. This precursor is then translocated across the cell membrane to the periplasmic space (in Gram-negative bacteria) or the outer surface of the cell membrane (in Gram-positive bacteria). Here, the transglycosylase domain of PBPs catalyzes the polymerization of the glycan chains. Subsequently, the transpeptidase domain of PBPs cross-links the peptide side chains, creating a rigid and protective peptidoglycan mesh. By inhibiting the transglycosylase step, this compound disrupts the formation of the glycan backbone, a critical step in maintaining cell wall integrity.

Experimental Protocols for Assessing Transglycosylase Inhibition

While specific experimental protocols for this compound are not available, several established methods are routinely used to identify and characterize inhibitors of bacterial transglycosylases. These assays are essential for determining key parameters like IC50 and for elucidating the mechanism of inhibition.

1. In Vitro Transglycosylase Activity Assay:

This type of assay directly measures the enzymatic activity of purified transglycosylase. A common approach involves using a fluorescently labeled Lipid II substrate.

-

Principle: The polymerization of the fluorescently labeled Lipid II by the transglycosylase results in a change in the fluorescent signal, which can be monitored over time. Inhibitors will reduce the rate of this change.

-

Generalized Protocol:

-

Purify the target bacterial transglycosylase enzyme.

-

Synthesize or obtain a fluorescently labeled Lipid II analog.

-

In a microplate format, combine the purified enzyme, the fluorescent Lipid II substrate, and varying concentrations of the test compound (e.g., this compound).

-

Include appropriate controls (no enzyme, no inhibitor).

-

Monitor the change in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

-

2. Minimum Inhibitory Concentration (MIC) Assay:

The MIC assay is a fundamental method in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: Bacteria are exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.

-

Generalized Protocol (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing bacterial growth medium.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound in a well with no visible bacterial growth.

-

Future Directions

The identification of this compound as a bacterial transglycosylase inhibitor is a promising starting point. However, to advance its development as a potential antibacterial agent, further research is critically needed. The immediate priorities should be:

-

Quantitative Characterization: Performing in vitro enzymatic assays to determine the IC50 of this compound against a panel of clinically relevant bacterial transglycosylases.

-

Antibacterial Spectrum: Conducting comprehensive MIC testing against a broad range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

-

Mechanism of Action Studies: Investigating the precise molecular interactions between this compound and the transglycosylase active site.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to potentially improve its potency and pharmacokinetic properties.

References

A Technical Guide to the Natural Source and Origin of Thielavin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural source, biosynthesis, and isolation of Thielavin B, a fungal metabolite with notable biological activities. This document details the producing microorganisms, experimental protocols for its production and purification, and quantitative data on its bioactivity.

Natural Source and Producing Organism

This compound is a naturally occurring depside, a type of polyketide, first isolated from the fungus Thielavia terricola.[1] Subsequent taxonomic studies have led to the reclassification of this fungus as Pseudothielavia terricola , which belongs to the family Chaetomiaceae.[2][3][4] This mesophilic fungus is commonly found in soil and on animal dung and is widely distributed in tropical regions.

While Pseudothielavia terricola is the original reported source, other fungal species have been identified as producers of thielavins. Notably, Chaetomium carinthiacum ATCC 46463 has been used for the production and isolation of a series of thielavins, including this compound.[1] Additionally, a marine-derived fungus, Thielavia sp. UST030930-004, and other unidentified fungi from the order Sordariales have been found to produce various thielavin analogs.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of its precursor, Thielavin A. The process is orchestrated by a dedicated biosynthetic gene cluster, denoted as the "thi" cluster. This cluster harbors the genetic information for the key enzymes responsible for the synthesis of the thielavin backbone and its subsequent modifications.

The core of the biosynthetic pathway is a Type I polyketide synthase (PKS) , named ThiA . This enzyme is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the three hydroxybenzoic acid moieties that constitute the depside structure of Thielavin A.

This compound is subsequently formed from Thielavin A through two O-methylation reactions. These reactions are catalyzed by a specific methyltransferase , ThiC , which is also encoded by the thi gene cluster. ThiC transfers methyl groups from S-adenosyl methionine (SAM) to specific hydroxyl groups on the Thielavin A molecule, yielding the final this compound structure.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of a thielavin-producing fungus and the subsequent isolation and purification of this compound. These protocols are based on the successful methods reported for Chaetomium carinthiacum ATCC 46463.

Fermentation Protocol

3.1.1. Seed Culture

-

Medium Preparation: Prepare a seed medium consisting of 2.0% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, and 0.5% CaCO₃. Adjust the pH to 6.5 before autoclaving.

-

Inoculation: Inoculate the sterilized seed medium with a stock culture of Chaetomium carinthiacum ATCC 46463.

-

Incubation: Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 220 rpm.

3.1.2. Production Culture

-

Medium Preparation: Prepare a production medium containing 4.0% soluble starch, 2.0% soybean meal, 0.5% dry yeast, and 0.5% CaCO₃.

-

Inoculation: Inoculate the production medium with 2% (v/v) of the seed culture.

-

Fermentation: Conduct the fermentation at 28°C with an agitation of 220 rpm for 14 days.

Isolation and Purification Protocol

-

Extraction:

-

Harvest the whole fermentation broth (10 liters).

-

Extract the broth twice with an equal volume of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under reduced pressure to yield a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a small volume of chloroform.

-

Apply the dissolved extract to a silica gel column (500 g).

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by a gradient of chloroform and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Combine the fractions containing thielavins.

-

Subject the combined fractions to preparative HPLC on a C18 column.

-

Elute with a suitable solvent system (e.g., a gradient of acetonitrile in water) to isolate pure this compound.

-

Quantitative Data

This compound has been identified as a potent inhibitor of prostaglandin biosynthesis and glucose-6-phosphatase (G6Pase). The following tables summarize the reported inhibitory activities of this compound and its analogs.

Table 1: Inhibition of Prostaglandin Biosynthesis by Thielavins A and B

| Compound | 50% Inhibition of 14C-Arachidonic Acid Conversion (IC50) |

| Thielavin A | 12 µM |

| This compound | 9 µM |

Table 2: Inhibition of Glucose-6-Phosphatase (G6Pase) by Various Thielavins

| Compound | G6Pase Inhibition (IC50) |

| This compound | 5.5 µM |

| Thielavin F | 1.8 µM |

| Thielavin G | 0.33 µM |

| Thielavin H | 1.2 µM |

| Thielavin I | 1.3 µM |

| Thielavin J | 2.5 µM |

| Thielavin K | 1.3 µM |

| Thielavin L | 1.1 µM |

| Thielavin M | 0.9 µM |

| Thielavin N | 1.3 µM |

| Thielavin O | 1.2 µM |

| Thielavin P | 0.5 µM |

Note: The yield of this compound from fungal cultures can vary significantly depending on the producing strain, fermentation conditions, and extraction methods. Specific yield data in mg/L is not consistently reported in the literature. The provided bioactivity data, however, offers a quantitative measure of the compound's potency.

References

- 1. Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Thielavin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a naturally occurring depside, a class of compounds formed from the esterification of two or more hydroxybenzoic acid units. First isolated from the fungus Thielavia terricola, this small molecule has garnered significant interest within the scientific community for its diverse range of biological activities.[1] Structurally, this compound is a trimer of hydroxybenzoic acid derivatives.[1] Its potential as a therapeutic agent is underscored by its inhibitory effects on key enzymes involved in inflammation and cancer, as well as its cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the existing literature on this compound, with a focus on its quantitative biological data, detailed experimental methodologies, and the signaling pathways it modulates.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 71950-67-9 | [2] |

| Molecular Formula | C29H30O10 | [1] |

| Molecular Weight | 538.5 g/mol | N/A |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | |

| SMILES | CC1=C(C(=O)OC2=C(C)C(C)=C(C(=O)OC3=C(C)C=C(O)C(=C3C)O)C(OC)=C2C)C(OC)=C(C)C=C1C(=O)O | N/A |

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Enzyme Inhibition Data

| Target Enzyme | Assay System | IC50 (µM) | Source |

| Prostaglandin Biosynthesis | Microsomes from ram seminal vesicles (conversion of 14C-arachidonic acid to PGF2α + PGE2) | 9 | |

| Cyclooxygenase (COX) | Conversion of arachidonic acid to Prostaglandin H2 (PGH2) | 40 | |

| Cyclooxygenase (COX) | Conversion of PGH2 to Prostaglandin E2 (PGE2) | 9 | |

| Thromboxane A2 Synthesis | Bovine platelet microsomes (from PGH2) | 350 | |

| Glucose-6-Phosphatase (G6Pase) | Rat hepatic microsomes | 5.5 | |

| Telomerase | Fungus fermentations | 32 | |

| Avian Myeloblastosis Virus Reverse Transcriptase | Not specified | Not specified (inhibits) | |

| Bacterial Transglycosylases | Not specified | Not specified (inhibits) |

Table 2: Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) | Source |

| MCF-7 | Human Breast Carcinoma | 7.3 | N/A |

| H460 | Human Non-small Cell Lung Carcinoma | 6.6 | N/A |

| SF268 | Human Astrocytoma | 8.1 | N/A |

Table 3: In Vivo Anti-inflammatory Activity

| Animal Model | Effect | Administration Route | Source |

| Carrageenan-induced edema in rats | Significantly effective | Intravenous | |

| Carrageenan-induced edema in rats | Not effective | Oral |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature. These protocols are based on standard laboratory practices and the information available in the cited abstracts and papers.

Prostaglandin Biosynthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the overall synthesis of prostaglandins from arachidonic acid.

Methodology (based on):

-

Enzyme Preparation: Microsomes are prepared from ram seminal vesicles, which are a rich source of prostaglandin synthase enzymes.

-

Reaction Mixture: The reaction mixture contains the microsomal preparation, [14C]-labeled arachidonic acid as the substrate, and various concentrations of this compound or a vehicle control.

-

Incubation: The reaction is incubated at 37°C for a specified period to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

-

Extraction: The reaction is stopped, and the prostaglandins (PGF2α and PGE2) are extracted from the reaction mixture using an organic solvent.

-

Quantification: The amount of radiolabeled PGF2α and PGE2 is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the prostaglandin synthesis (IC50) is calculated from a dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory activity of this compound on the cyclooxygenase enzyme.

Methodology (based on):

This protocol is a generalized procedure based on commercially available COX inhibitor screening kits (e.g., Cayman Chemical).

-

Reagents: Ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe that detects prostaglandin production.

-

Assay Plate Preparation: The assay is typically performed in a 96-well plate format.

-

Incubation: The COX enzyme is pre-incubated with various concentrations of this compound or a control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a short period at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The production of prostaglandins is measured by monitoring the change in absorbance or fluorescence of the probe over time using a plate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Glucose-6-Phosphatase (G6Pase) Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the activity of G6Pase.

Methodology (based on):

-

Enzyme Source: Rat hepatic microsomes are used as the source of G6Pase.

-

Substrate: Glucose-6-phosphate is used as the substrate for the enzyme.

-

Reaction: The reaction is carried out in a suitable buffer at 37°C. The reaction mixture includes the microsomes, glucose-6-phosphate, and varying concentrations of this compound.

-

Phosphate Detection: The activity of G6Pase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of glucose-6-phosphate. This is typically done using a colorimetric method, such as the malachite green assay.

-

IC50 Determination: A dose-response curve is generated to calculate the IC50 value of this compound.

Cytotoxicity Assay (Crystal Violet Method)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology (based on standard protocols):

-

Cell Culture: MCF-7, H460, and SF268 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.5%) for a specified duration (e.g., 48 or 72 hours).

-

Staining: After incubation, the media is removed, and the cells are fixed with a solution like 4% paraformaldehyde and then stained with a 0.5% crystal violet solution in methanol.

-

Quantification: Excess stain is washed away, and the stained cells are solubilized with a solution such as 10% acetic acid. The absorbance is then measured at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, representing the concentration of this compound that causes 50% cell death, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology (based on):

-

Animals: Male Wistar rats are typically used for this model.

-

Induction of Edema: A subcutaneous injection of a 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of the rats.

-

Drug Administration: this compound is administered intravenously or orally at a specific time point before or after the carrageenan injection. A control group receives the vehicle.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams, generated using Graphviz, illustrate the known and putative mechanisms of action.

Arachidonic Acid Cascade and Prostaglandin Synthesis Inhibition

This compound is a potent inhibitor of prostaglandin biosynthesis. It targets the cyclooxygenase (COX) enzymes, which are central to the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Caption: Inhibition of the Arachidonic Acid Cascade by this compound.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of this compound against a target enzyme in vitro.

References

Thielavin B: A Fungal Tridepside with Diverse Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thielavin B is a fungal secondary metabolite belonging to the depside class of polyketides. First isolated from Thielavia terricola, this complex organic molecule is a tridepside, meaning it is composed of three hydroxybenzoic acid units linked by ester bonds.[1] this compound, along with its close analog Thielavin A, has garnered interest in the scientific community due to its diverse range of biological activities. These activities include the inhibition of key enzymes involved in inflammation, viral replication, and cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, with a focus on its biosynthesis, known roles in metabolism, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug discovery.

Chemical Structure and Biosynthesis

This compound is structurally characterized as a trimer of O-substituted salicylic acid moieties.[2] Its biosynthesis is orchestrated by a dedicated gene cluster, which includes a polyketide synthase (PKS) designated as ThiA. This enzyme exhibits an unusual domain organization, featuring a C-terminal methyltransferase (MT) domain located after the thioesterase (TE) domain. The TE domain is responsible for the two sequential ester bond formations that assemble the tridepside backbone. The biosynthesis of thielavins is a programmed process, with the tandem acyl carrier protein (ACP) domains of ThiA playing a critical role in directing the methylation pattern of the polyketide chain. The gene cluster also includes genes encoding a methyltransferase (ThiC) and a putative transporter (ThiB).

Role in Fungal Metabolism

While the precise ecological role of this compound in the life cycle of Thielavia terricola has not been definitively elucidated, the functions of fungal secondary metabolites are generally understood to be multifaceted. They are often produced at specific developmental stages, such as sporulation, and can play a role in protecting the fungus from environmental stressors, including competition from other microorganisms. The production of secondary metabolites like this compound is often linked to signaling pathways that regulate fungal development and morphology. For instance, G-protein signaling pathways are known to coordinately regulate both sporulation and the production of other fungal secondary metabolites. It is plausible that this compound contributes to the producing organism's fitness by mediating interactions with other microbes in its ecological niche.

Biological Activities and Quantitative Data

This compound has been shown to inhibit a variety of enzymes from different biological sources. The following table summarizes the known inhibitory activities of this compound, presenting the half-maximal inhibitory concentrations (IC50) as reported in the literature.

| Target Enzyme/Process | Source Organism/System | IC50 (µM) | Reference |

| Prostaglandin Biosynthesis (conversion of arachidonic acid to PGF2α + PGE2) | Ram Seminal Vesicles | 9 | [1] |

| Prostaglandin E2 Synthesis (from PGH2) | Ram Seminal Vesicles | 9 | |

| Thromboxane A2 Synthesis (from PGH2) | Bovine Platelet Microsomes | 350 | [1] |

| Telomerase | Fungus Fermentations | 32 | [2] |

| Reverse Transcriptase | Avian Myeloblastosis Virus (AMV) | >10 µg/ml | |

| Peptidoglycan formation (in vitro) | Enterococcus faecalis | Not specified |

Experimental Protocols